N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine
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Overview
Description
N-benzyl-1-(2-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine is a complex organic compound with a unique structure This compound is characterized by its tricyclic framework, which includes multiple fused rings, and an azetidine ring The presence of the benzyl group further adds to its structural complexity
Preparation Methods
The synthesis of N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the tricyclic framework, followed by the introduction of the azetidine ring and the benzyl group. The reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules. For example, in neurological research, it may interact with neurotransmitter receptors, modulating their activity and affecting neural signaling .
Comparison with Similar Compounds
N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine can be compared with similar compounds such as:
N-Desmethylcyclobenzaprine hydrochloride: This compound has a similar tricyclic structure but lacks the azetidine ring.
Norproheptatriene hydrochloride: Another tricyclic compound with different substituents. The uniqueness of this compound lies in its combination of the tricyclic framework with the azetidine ring and the benzyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
73855-83-1 |
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Molecular Formula |
C25H26N2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine |
InChI |
InChI=1S/C25H26N2/c1-2-8-19(9-3-1)16-26-22-17-27(18-22)25-23-12-6-4-10-20(23)14-15-21-11-5-7-13-24(21)25/h1-13,22,25-26H,14-18H2 |
InChI Key |
YDPUUAVFUHAKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CC(C4)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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